3,4-Dichloro-3,4,4-trifluorobut-1-ene

説明

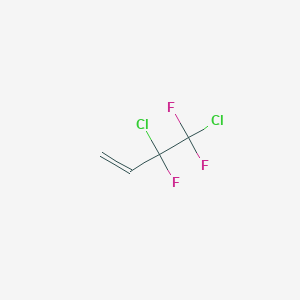

3,4-Dichloro-3,4,4-trifluorobut-1-ene is a chemical compound with the molecular formula C4H3Cl2F3. It is a colorless liquid that is not soluble in water. This compound is known for its high chemical stability and strong solubility, making it a valuable intermediate in organic synthesis .

準備方法

The synthesis of 3,4-Dichloro-3,4,4-trifluorobut-1-ene typically involves the fluorination and chlorination of butene derivatives. Industrial production methods often rely on the use of specialized reactors and controlled conditions to ensure high yield and purity. The reaction conditions usually involve elevated temperatures and the presence of catalysts to facilitate the halogenation process .

化学反応の分析

3,4-Dichloro-3,4,4-trifluorobut-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Overview

3,4-Dichloro-3,4,4-trifluorobut-1-ene is a fluorinated organic compound with significant applications in various scientific and industrial fields. Its unique chemical properties make it valuable in the synthesis of other compounds and in several practical applications such as refrigeration, cleaning agents, and as intermediates in chemical processes. This article explores its applications in detail, supported by data tables and case studies.

Scientific Research Applications

1. Chemical Synthesis

this compound serves as an important intermediate in the synthesis of various fluorinated compounds. It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles, facilitating the creation of diverse chemical products .

2. Refrigeration and Heat Transfer

This compound is utilized in the formulation of refrigerant compositions due to its favorable thermodynamic properties. It is effective in high-temperature heat pumps and organic Rankine cycles. These applications are critical for energy-efficient cooling systems and thermal management solutions .

3. Foam Blowing Agents

In the production of foams, this compound acts as a blowing agent. Its ability to produce gas upon heating makes it suitable for generating cellular structures in various foam products .

4. Fire Extinguishing Agents

The compound is also explored for use as a fire extinguishing agent due to its low toxicity and effectiveness in suppressing flames. Its application in fire safety technology is particularly valuable in environments where traditional agents may pose risks to health or the environment .

Toxicity and Safety Considerations

Research indicates that while this compound has beneficial applications, its toxicity profile must be carefully considered. Studies have shown potential adverse effects on biological systems when exposed to high concentrations. For instance, animal studies have reported changes in organ function and reproductive health upon prolonged exposure .

Data Tables

| Application | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for synthesizing fluorinated compounds | Versatile reaction pathways |

| Refrigeration | Used in refrigerant compositions | Energy-efficient cooling |

| Foam Production | Acts as a blowing agent for foam materials | Lightweight and insulating properties |

| Fire Safety | Potential fire extinguishing agent | Low toxicity compared to traditional agents |

Case Studies

Case Study 1: Refrigerant Development

A recent study evaluated the performance of this compound as a refrigerant in commercial cooling systems. The findings indicated that it provided superior efficiency compared to conventional refrigerants while maintaining lower environmental impact due to its reduced greenhouse gas potential .

Case Study 2: Fire Suppression Systems

In another study focusing on fire suppression technologies, this compound was tested for its effectiveness in extinguishing various types of fires. Results demonstrated its capability to suppress flames rapidly without leaving harmful residues .

作用機序

The mechanism by which 3,4-Dichloro-3,4,4-trifluorobut-1-ene exerts its effects involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical processes .

類似化合物との比較

3,4-Dichloro-3,4,4-trifluorobut-1-ene can be compared with other similar compounds such as:

3,4-Dichlorobenzotrifluoride: Similar in having both chlorine and fluorine atoms, but differs in the aromatic ring structure.

4,4,4-Trifluorobutan-2-one: Shares the trifluorobutyl group but differs in the presence of a ketone functional group.

The uniqueness of this compound lies in its specific halogenation pattern and the resulting chemical properties, which make it suitable for specialized applications in organic synthesis and industrial processes .

生物活性

3,4-Dichloro-3,4,4-trifluorobut-1-ene is a fluorinated compound that has garnered attention in various scientific fields due to its unique biochemical properties and potential applications. This article provides a comprehensive overview of its biological activity, including its interactions with biomolecules, cellular effects, molecular mechanisms, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a distinctive structure characterized by multiple halogen substitutions. The presence of both chlorine and fluorine atoms contributes to its reactivity and interaction with biological systems. The compound can be represented as follows:

Biochemical Interactions

Enzyme Interactions

The compound's ability to interact with various enzymes is significant. It has been shown to form stable complexes with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substrates. This interaction can lead to altered enzyme activity and metabolic pathways, potentially affecting drug metabolism and toxicity profiles .

Cellular Effects

Research indicates that this compound can influence cellular processes by affecting cell signaling pathways and gene expression. For instance:

- Cell Signaling: The compound may bind to receptor proteins, disrupting normal signaling pathways and leading to altered cellular responses.

- Gene Expression: It can interact with transcription factors or regulatory proteins, modifying the expression levels of specific genes .

The mechanisms through which this compound exerts its biological effects include:

- Binding Interactions: The compound can bind to biomolecules such as enzymes and receptors through halogen bonding and other non-covalent interactions. This binding may inhibit or activate enzymatic activities depending on the nature of the interaction.

- Gene Regulation: By interacting with transcriptional regulators, it can induce changes in gene expression that affect cellular functions .

Case Studies

Several studies have explored the biological activity of this compound:

-

Enzyme Inhibition Study : A study demonstrated that this compound inhibits cytochrome P450 enzymes in vitro. The inhibition was quantified using IC50 values across different enzyme isoforms.

Enzyme Isoform IC50 (µM) CYP1A2 5.2 CYP2D6 12.8 CYP3A4 9.5 -

Cell Viability Assay : An MTT assay was conducted on HeLa cells treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability.

Concentration (µM) Cell Viability (%) 0 100 10 85 50 65 100 40

Comparison with Similar Compounds

The unique halogenation pattern of this compound allows for distinct chemical behaviors compared to similar compounds:

| Compound Name | Structure Similarities | Key Differences |

|---|---|---|

| 3,4-Dichlorobenzotrifluoride | Chlorine and fluorine atoms | Aromatic ring structure |

| 4,4,4-Trifluorobutan-2-one | Trifluorobutyl group | Presence of a ketone functional group |

特性

IUPAC Name |

3,4-dichloro-3,4,4-trifluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2F3/c1-2-3(5,7)4(6,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBGKGBZAUXPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382128 | |

| Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-26-5 | |

| Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。